![molecular formula C14H15N3O B5465966 N-(2,4-dimethylphenyl)-N'-3-pyridinylurea](/img/structure/B5465966.png)
N-(2,4-dimethylphenyl)-N'-3-pyridinylurea
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Description
Synthesis Analysis
While the specific synthesis of N-(2,4-dimethylphenyl)-N'-3-pyridinylurea is not directly detailed in the available literature, research on closely related compounds offers insight into potential synthetic routes. For instance, compounds with similar structural motifs have been synthesized through reactions involving redox-active ligands and rare earth complexes, hinting at the complexity and precision required in crafting such molecules (Pointillart et al., 2009). Microwave irradiation in solvent-free conditions has also been employed for the Hantzsch condensation reaction, a method that could be adapted for synthesizing this compound by promoting efficient cyclization and condensation steps (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound and its analogs often involves intricate arrangements of atoms and bonds, contributing to their unique properties. X-ray diffraction, FTIR spectroscopy, and ab initio HF calculations have been utilized to study the molecular structures of related compounds, revealing crucial information about bond lengths, angles, and intermolecular interactions (Dega‐Szafran et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of this compound-like compounds is a topic of significant interest. Research has demonstrated the potential of these compounds to participate in various chemical reactions, including acylation of inert alcohols under base-free conditions and the formation of complexes with metals through N-H and methyl C-H bond activations (Liu et al., 2014; Paul et al., 2014). Such reactions not only highlight the compounds' versatility but also their potential as catalysts and intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of this compound and related molecules, such as their crystalline structure, photoluminescent, and magnetic properties, have been explored through detailed studies. For example, the crystalline structure and intermolecular interactions play a pivotal role in determining the luminescence and magnetic behaviors of certain complexes, which can be indicative of the properties of this compound as well (Pointillart et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound-like compounds, such as their reactivity towards different chemical species, stability under various conditions, and potential for forming complexes, are crucial for understanding their behavior and applications. The synthesis and reactivity studies of similar compounds reveal a broad range of functionalities and reactivities, suggesting the potential for diverse applications in chemistry and materials science (Wijtmans et al., 2004).
Mechanism of Action
Target of Action
N-(2,4-dimethylphenyl)-N’-3-pyridinylurea, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone secretion .
Mode of Action
Amitraz interacts with its targets by acting as an agonist at the alpha-adrenergic receptors and octopamine receptors . This interaction leads to overexcitation in the nervous system of insects . Additionally, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins , which are involved in various biological functions, including the regulation of mood and inflammation, respectively .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its agonistic activity on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation and paralysis in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, enhancing their effects . The inhibition of prostaglandin synthesis disrupts the production of these lipid compounds that play key roles in inflammation, blood flow, and other processes .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is predicted to be able to pass the blood-brain barrier, indicating potential central nervous system activity .
Result of Action
The result of Amitraz’s action is the overexcitation and subsequent paralysis and death in insects . This is due to its interaction with alpha-adrenergic and octopamine receptors, and the inhibition of monoamine oxidases and prostaglandin synthesis . In mammals, Amitraz is less harmful and is used as an insecticide against mite or tick infestation .
Action Environment
The action of Amitraz can be influenced by environmental factors. For instance, its volatility and water insolubility may affect its distribution in the environment .
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-6-13(11(2)8-10)17-14(18)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFVMRYSVQWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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